molecular formula C13H19BrN2O2S3 B2862677 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309573-58-6

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2862677
CAS No.: 2309573-58-6
M. Wt: 411.39
InChI Key: ZHVYIBMYACOJJJ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane (CAS 2309573-58-6) is a chemical building block offered for research purposes. This compound features a 1,4-diazepane core functionalized with both a 5-bromothiophene-2-sulfonyl group and a thiolan-3-yl (tetrahydrothiophene) substituent, presenting a complex structure with potential for diverse chemical interactions . The molecular formula is C 13 H 19 BrN 2 O 2 S 3 and it has a molecular weight of 411.40 g/mol . Derivatives of the 1,4-diazepane scaffold are of significant interest in medicinal and pharmaceutical research due to their presence in compounds with a wide range of biological activities . The specific structural motifs present in this molecule, including the bromothiophene and sulfonamide groups, are often explored in the search for novel bioactive molecules. This compound is intended for use in laboratory research and development activities only. This product is available for procurement in various quantities to suit research needs . It is supplied with a minimum purity of . For research use only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S3/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVYIBMYACOJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous 1,4-diazepane derivatives reported in the literature, focusing on structural motifs, synthetic strategies, and biological relevance.

Compound Substituents Molecular Weight (g/mol) Key Features Reported Activity Reference
1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane 5-Bromothiophene-2-sulfonyl, thiolan-3-yl ~443.4 (estimated) Bromothiophene enhances electrophilicity; thiolan adds steric bulk. No direct activity data provided. N/A
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl ~177.2 Minimal steric hindrance; pyridine enables hydrogen bonding. Radioligand binding affinity for nAChR (rat cortical membranes).
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Cyanophenyl, thiophen-3-yl 459.5 (LC/MS: M+H⁺ = 459) Cyanophenyl enhances π-π stacking; thiophene contributes to lipophilicity. Dopamine D3 receptor selectivity (MS and NMR confirmed structure).
N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a) 3-Cyanophenyl, thiophen-3-yl ~499.6 (estimated) Extended alkyl chain improves membrane permeability. Synthesized as D3 receptor ligand; 48% yield.
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane Chlorophenyl, benzyl ~316.8 Bulky benzyl group restricts conformational flexibility. Antimalarial activity (structure-activity relationship studied).

Key Structural and Functional Insights

Similar effects are observed in the 2-cyanophenyl derivative (M+H⁺ = 459), where the cyano group stabilizes charge-transfer interactions .

Steric Effects :

  • The thiolan-3-yl substituent (a tetrahydrothiophene derivative) adds steric bulk comparable to the benzyl group in 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane. Such groups may limit rotational freedom, impacting receptor binding kinetics .

Synthetic Complexity :

  • The target compound’s sulfonyl-thiophene moiety likely requires multi-step synthesis, analogous to the trifluoromethylpyridin-2-yl derivative in , which employs n-butyllithium for coupling .

Biological Relevance :

  • While the target compound lacks direct activity data, structurally related 1,4-diazepanes show affinity for nAChR (e.g., NS3531, Ki = 1.4 nM) and dopamine D3 receptors (e.g., 9a, IC50 = 11 nM) . These findings suggest the target compound could modulate similar pathways.

Preparation Methods

Procedure :

  • Reagents : 5-Bromothiophene-2-sulfonyl chloride, homopiperazine, base (e.g., triethylamine).
  • Conditions : Stir in dichloromethane (DCM) at 0°C to room temperature.
  • Mechanism : Nucleophilic substitution at the homopiperazine nitrogen (Scheme 1).

Key Considerations :

  • Use of a stoichiometric base to neutralize HCl byproduct.
  • Selective mono-sulfonylation requires controlled reagent ratios.

Introduction of Thiolan-3-yl Group at Position 4

The thiolan-3-yl (tetrahydrothiophen-3-yl) moiety is introduced via alkylation or Mitsunobu reaction.

Alkylation Method :

  • Reagents : Thiolan-3-yl bromide or tosylate, sodium hydride (NaH).
  • Conditions : Reflux in tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Mechanism : SN2 displacement (Scheme 2).

Mitsunobu Alternative :

  • Reagents : Thiolan-3-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Conditions : Ambient temperature in THF.

Optimization Note : Alkylation is preferred due to higher yields in analogous diazepane derivatizations.

Final Purification and Characterization

  • Workup : Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Characterization :
    • NMR : Confirm sulfonyl (δ 3.5–4.0 ppm) and thiolan (δ 2.8–3.2 ppm) protons.
    • MS : Molecular ion peak at m/z ~435 (M+H⁺).

Comparative Analysis of Methods

Step Method Yield (%) Key Advantages References
Diazepane synthesis Commercial homopiperazine Time-efficient, high purity
Sulfonylation Sulfonyl chloride 70–85 High regioselectivity
Thiolan introduction Alkylation 60–75 Scalable, minimal side products

Challenges and Solutions

  • Selectivity : Competing bis-sulfonylation or over-alkylation is mitigated by stepwise functionalization.
  • Steric Hindrance : Bulky thiolan-3-yl groups may require elevated temperatures or prolonged reaction times.

Biological and Pharmacological Relevance

While the target compound’s bioactivity remains unexplored, structurally related 1,4-diazepanes exhibit:

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